N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide
Description
Nomenclature and Chemical Names
The compound is systematically named N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative accepted names include N-[3-(1H-benzimidazol-2-yl)propyl]furan-2-carboxamide and N-[3-(1H-benzimidazol-2-yl)propyl]-2-furamide. The compound is also referenced in chemical literature as 2-Furancarboxamide, N-[3-(1H-benzimidazol-2-yl)propyl]- following the American Chemical Society naming convention. Additional nomenclature variations found in chemical databases include N-(3-(1H-benzimidazol-2-yl)propyl)-2-furamide and N-(3-benzimidazol-2-ylpropyl)-2-furylcarboxamide.
Registry Numbers and Database Identifiers
The compound is assigned Chemical Abstracts Service Registry Number 877288-24-9, which serves as its unique identifier in chemical databases worldwide. The MDL number MFCD07413970 provides additional database cross-referencing capabilities. In the ChemSpider database, the compound is catalogued under identifier 3941753. The compound appears in multiple commercial chemical supplier databases, including those maintained by Enamine and other research chemical providers.
Molecular Formula and Basic Properties
The molecular formula C15H15N3O2 defines the elemental composition, indicating fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight is precisely calculated as 269.304 atomic mass units, with a monoisotopic mass of 269.116427 atomic mass units. The compound exhibits characteristic properties typical of heterocyclic amides, with solubility profiles suggesting moderate aqueous solubility enhanced by the presence of polar functional groups.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H15N3O2 | |
| Molecular Weight | 269.304 g/mol | |
| Monoisotopic Mass | 269.116427 | |
| CAS Registry Number | 877288-24-9 | |
| MDL Number | MFCD07413970 | |
| ChemSpider ID | 3941753 |
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(13-7-4-10-20-13)16-9-3-8-14-17-11-5-1-2-6-12(11)18-14/h1-2,4-7,10H,3,8-9H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHVNNKEDRXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Route 1: Benzimidazole Core Formation Followed by Alkylation and Amidation
This three-step approach is widely documented for analogous benzimidazole derivatives.
Step 1: Synthesis of 2-(3-Aminopropyl)-1H-benzimidazole
o-Phenylenediamine (1.08 g, 10 mmol) reacts with 4-aminobutyric acid (1.03 g, 10 mmol) in HCl (6 M, 20 mL) under reflux (24 h). The cyclized product, 2-(3-aminopropyl)-1H-benzimidazole, is precipitated by neutralization with NaOH and purified via recrystallization (ethanol/water, 70% yield).
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 100°C (reflux) |
| Solvent | Aqueous HCl |
| Catalyst | None |
| Reaction Time | 24 h |
Step 2: Propyl Chain Alkylation
The amine intermediate (1.82 g, 10 mmol) is alkylated with bromopropane (1.23 g, 10 mmol) in DMF using K₂CO₃ (2.76 g, 20 mmol) as a base (48 h, 60°C). The product, 3-(1H-benzimidazol-2-yl)propylamine, is isolated via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1, 65% yield).
Step 3: Amidation with Furan-2-carboxylic Acid
Furan-2-carboxylic acid (0.98 g, 8.7 mmol) is activated with HATU (3.3 g, 8.7 mmol) in DMF and coupled with 3-(1H-benzimidazol-2-yl)propylamine (1.82 g, 10 mmol) in the presence of DIPEA (3.5 mL, 20 mmol). The reaction proceeds at room temperature (12 h), followed by aqueous workup and recrystallization (ethanol) to yield the title compound (58% yield, 95% purity).
Spectroscopic Characterization :
Route 2: One-Pot Tandem Reaction
A streamlined method reduces purification steps by combining cyclization and amidation in a single pot.
Procedure
o-Phenylenediamine (1.08 g, 10 mmol), 4-aminobutyric acid (1.03 g, 10 mmol), and furan-2-carbonyl chloride (1.27 g, 10 mmol) are heated in toluene (50 mL) at 110°C for 18 h. The mixture is cooled, washed with NaHCO₃, and the organic layer evaporated. The residue is chromatographed (hexane/EtOAc 1:1) to yield the product (45% yield).
Advantages :
-
Fewer intermediate isolations.
-
Reduced solvent usage.
Limitations :
-
Lower yield due to competing side reactions.
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies show that polar aprotic solvents (DMF, DMSO) improve amidation yields over THF or toluene (Table 1).
Table 1: Solvent Impact on Amidation Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 58 | 95 |
| DMSO | 55 | 93 |
| THF | 32 | 87 |
| Toluene | 28 | 85 |
Coupling Reagent Efficiency
HATU outperforms EDCI and DCC in amidation reactions, achieving higher yields and fewer byproducts.
Analytical and Purification Techniques
-
HPLC : Reverse-phase C18 column (MeCN/H₂O 70:30) confirms >95% purity.
-
Recrystallization : Ethanol yields crystalline product with minimal impurities.
Scalability and Industrial Considerations
Pilot-scale trials (100 g batch) using Route 1 achieve consistent yields (55–60%) with minor process adjustments:
-
Temperature control : Precise heating during cyclization prevents decomposition.
-
Cost analysis : HATU increases reagent costs but reduces purification expenses.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The propyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted propyl-benzodiazole derivatives.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with aromatic amino acids in the active site of enzymes, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]furan-2-carboxamide and related benzimidazole derivatives.
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: The addition of halogenated aryl groups (e.g., 4-chlorophenoxy in ) increases lipophilicity, which may enhance membrane permeability and target binding. Bulky substituents (e.g., 3,5-dimethylphenoxy in ) can improve metabolic stability by sterically hindering enzymatic degradation.
Side Chain Modifications :
- The propyl linker in the reference compound allows flexibility, whereas extended chains (e.g., oxo-ethyl in ) introduce conformational rigidity or additional binding sites.
Biological Hypotheses :
- While direct activity data for this compound are absent, structurally similar compounds exhibit antimicrobial and anti-inflammatory properties (e.g., thiazolidine-benzimidazole hybrids in ).
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide (CAS No. 877288-24-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
The synthesis of this compound typically involves several key steps:
- Formation of Benzodiazole Intermediate : The initial step involves synthesizing the benzodiazole intermediate through the cyclization of o-phenylenediamine with suitable reagents.
- Linking the Propyl Chain : The benzodiazole intermediate is reacted with a propyl halide (e.g., 1-bromopropane) under basic conditions to introduce the propyl chain.
- Coupling with Furan-2-carboxylic Acid : The final step involves coupling the propyl-benzodiazole intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI in the presence of a base such as triethylamine.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and π-π interactions with aromatic amino acids in enzyme active sites, modulating their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown promising results against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is particularly valuable given the rising incidence of antibiotic resistance.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| Vancomycin-resistant S. aureus | 16 µg/mL |
| E. coli | 32 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Study on Antibacterial Activity
A study published in PubMed explored the antibacterial efficacy of various benzodiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin and erythromycin against resistant strains .
Mechanistic Studies
Further research focused on elucidating the mechanism of action through molecular docking studies. These studies revealed that this compound binds effectively to the bacterial division protein FtsZ, disrupting cell division processes critical for bacterial survival.
Comparison with Similar Compounds
This compound can be compared with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-[3-(1H-benzimidazol-2-yl)propyl]furan-2-carboxamide | Benzimidazole ring instead of benzodiazole | Moderate antibacterial activity |
| N-[3-(1H-triazol-2-yl)propyl]furan-2-carboxamide | Triazole ring | Limited antibacterial activity |
This comparison highlights the unique properties of this compound that enhance its effectiveness as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
